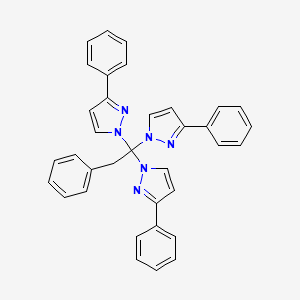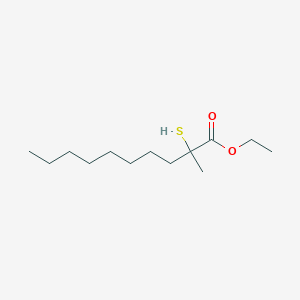
Quinoxaline, 5,8-diethynyl-2,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse biological and pharmaceutical properties, making them valuable in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinoxaline derivatives, including Quinoxaline, 5,8-diethynyl-2,3-diphenyl-, can be synthesized through the condensation of ortho-diamines with 1,2-diketones . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The use of catalysts like nanostructured pyrophosphate Na2PdP2O7 can enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are commonly adopted to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings, facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, electroluminescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 5,8-diethynyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline, 2,3-diphenyl-: Another quinoxaline derivative with similar structural features.
Quinoxaline, 2,3-dithione: Known for its unique sulfur-containing structure.
Quinoxaline, 2,3-dichloro-: Exhibits different reactivity due to the presence of chlorine atoms.
Uniqueness
Quinoxaline, 5,8-diethynyl-2,3-diphenyl- is unique due to the presence of ethynyl groups at positions 5 and 8, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its diverse applications .
Propiedades
Número CAS |
316384-83-5 |
|---|---|
Fórmula molecular |
C24H14N2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5,8-diethynyl-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C24H14N2/c1-3-17-15-16-18(4-2)22-21(17)25-23(19-11-7-5-8-12-19)24(26-22)20-13-9-6-10-14-20/h1-2,5-16H |
Clave InChI |
AGAFSCQKJFATLC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C(=C(C=C1)C#C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
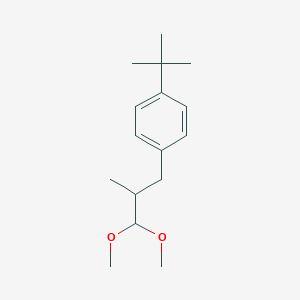



![N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride](/img/structure/B12584843.png)
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
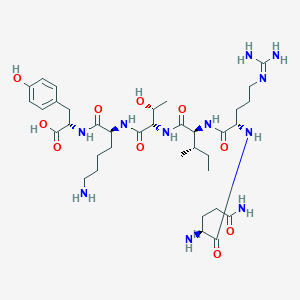
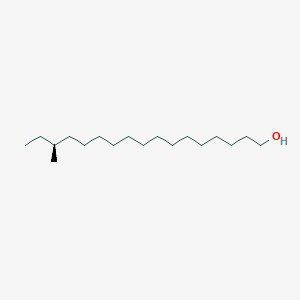
![(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12584869.png)

